An In-depth Technical Guide to Fmoc-NH-ethyl-SS-propionic acid: Properties and Applications
An In-depth Technical Guide to Fmoc-NH-ethyl-SS-propionic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable linker molecule widely utilized in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs).[1][2][3] Its structure incorporates three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a reducible disulfide bond, and a terminal carboxylic acid. This unique combination of features allows for orthogonal reactivity, enabling the sequential and controlled conjugation of different molecular entities. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions.[4] The disulfide bond serves as a cleavable linkage, which can be broken under mild reducing conditions, a feature that is particularly advantageous for the intracellular release of therapeutic payloads in ADCs.[1][5] The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond.[4]
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of Fmoc-NH-ethyl-SS-propionic acid is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental conditions, including its solubility, reactivity, and stability.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₁NO₄S₂ | [4] |
| Molecular Weight | 403.5 g/mol | [4] |
| CAS Number | 864235-83-6 | [4] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% or ≥98% | [1][4] |
| Solubility | Soluble in DMSO (up to 29.17 mg/mL with sonication) | [2] |
| Storage Conditions | Store at -20°C for long-term stability.[4][6] |
Experimental Protocols
Detailed methodologies for the key reactions involving Fmoc-NH-ethyl-SS-propionic acid are outlined below. These protocols are based on standard procedures in peptide synthesis and bioconjugation and may require optimization for specific applications.
Amine Coupling via Carboxylic Acid Activation
This protocol describes the conjugation of the carboxylic acid moiety of Fmoc-NH-ethyl-SS-propionic acid to a primary amine-containing molecule (e.g., a protein, peptide, or drug molecule).
Materials:
-
Fmoc-NH-ethyl-SS-propionic acid
-
Amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve Fmoc-NH-ethyl-SS-propionic acid in anhydrous DMF or DCM under an inert atmosphere.
-
Add 1.1 equivalents of NHS or HOBt to the solution and stir until dissolved.
-
Add 1.1 equivalents of DCC or EDC to the reaction mixture and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate vessel, dissolve the amine-containing molecule in an appropriate anhydrous solvent.
-
Slowly add the activated Fmoc-NH-ethyl-SS-propionic acid solution to the amine-containing solution.
-
Allow the reaction to proceed at room temperature for 4-24 hours with continuous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used).
-
Purify the resulting conjugate using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or reversed-phase HPLC).
Fmoc Deprotection
This protocol outlines the removal of the Fmoc protecting group to expose the primary amine for further conjugation.
Materials:
-
Fmoc-protected conjugate
-
20% Piperidine (B6355638) in DMF (v/v)
-
DMF
-
Stirring apparatus
Procedure:
-
Dissolve the Fmoc-protected conjugate in DMF.
-
Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, or a 10-20 fold excess for solution-phase reactions.
-
Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes.[7]
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Fmoc group.
-
Once the reaction is complete, the piperidine and the dibenzofulvene-piperidine adduct can be removed by repeated washing with DMF and precipitation of the product, or by chromatographic purification.
Disulfide Bond Cleavage
This protocol describes the reductive cleavage of the disulfide bond to release the conjugated molecule.
Materials:
-
Disulfide-linked conjugate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Dissolve the disulfide-linked conjugate in a suitable buffer, such as PBS.
-
Prepare a stock solution of the reducing agent (DTT or TCEP) in the same buffer. A typical final concentration is in the range of 10-100 mM.
-
Add the reducing agent solution to the conjugate solution.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 4 hours depending on the specific conjugate and the concentration of the reducing agent.
-
Monitor the cleavage by LC-MS or other appropriate analytical methods.
-
The released molecule can then be isolated and purified as needed.
Visualizations
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates the logical workflow for the synthesis of an antibody-drug conjugate using Fmoc-NH-ethyl-SS-propionic acid as a linker.
Caption: Workflow for ADC synthesis using the cleavable linker.
This workflow highlights the sequential nature of the conjugation process, starting with the activation of the linker, followed by coupling to the drug, deprotection, and finally, conjugation to the antibody. The final part of the diagram illustrates the intended mechanism of action where the drug is released from the ADC upon internalization into a target cell and subsequent cleavage of the disulfide bond in the reducing intracellular environment.
References
- 1. Fmoc-NH-ethyl-SS-propionic acid | CAS: 864235-83-6 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-NH-ethyl-SS-propionic acid | 864235-83-6 [chemicalbook.com]
- 4. Fmoc-NH-ethyl-SS-propionic acid, 864235-83-6 | BroadPharm [broadpharm.com]
- 5. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
